4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine
Brand Name: Vulcanchem
CAS No.: 175204-69-0
VCID: VC20896119
InChI: InChI=1S/C8H9N7/c9-7-12-6(13-8(14-7)15-10)5-3-1-2-4-11-5/h1-4H,10H2,(H3,9,12,13,14,15)
SMILES: C1=CC=NC(=C1)C2=NC(=NC(=N2)NN)N
Molecular Formula: C8H9N7
Molecular Weight: 203.2 g/mol

4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine

CAS No.: 175204-69-0

Cat. No.: VC20896119

Molecular Formula: C8H9N7

Molecular Weight: 203.2 g/mol

* For research use only. Not for human or veterinary use.

4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine - 175204-69-0

Specification

CAS No. 175204-69-0
Molecular Formula C8H9N7
Molecular Weight 203.2 g/mol
IUPAC Name 4-hydrazinyl-6-pyridin-2-yl-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C8H9N7/c9-7-12-6(13-8(14-7)15-10)5-3-1-2-4-11-5/h1-4H,10H2,(H3,9,12,13,14,15)
Standard InChI Key IUZZPNVYTDWGEO-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NC(=NC(=N2)NN)N
Canonical SMILES C1=CC=NC(=C1)C2=NC(=NC(=N2)NN)N

Introduction

Chemical Identity and Physical Properties

The compound 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine represents an important member of the triazine family of heterocycles. Triazines are six-membered aromatic rings containing three nitrogen atoms, with the 1,3,5-triazine isomer being particularly significant in pharmaceutical and materials science applications. The specific arrangement of functional groups in this compound contributes to its unique chemical behavior and potential biological activities.

Molecular Structure and Identification

4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine contains a central 1,3,5-triazine core with three nitrogen-containing substituents strategically positioned around the ring. The compound is characterized by a 2-pyridyl group at position 6, which provides potential metal coordination sites, a primary amino group at position 2 that can participate in hydrogen bonding interactions, and a hydrazino group (-NH-NH₂) at position 4 that offers reactivity for further functionalization. This molecular architecture creates a compound with multiple reactive sites and potential for intermolecular interactions .
The chemical identity of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine is precisely defined by several key parameters that facilitate its identification and characterization in chemical databases and literature. The compound is registered with CAS number 175204-69-0 and has a molecular formula of C₈H₉N₇, reflecting its carbon framework and nitrogen-rich composition. Its standard IUPAC name is 4-hydrazinyl-6-pyridin-2-yl-1,3,5-triazin-2-amine, which provides a systematic description of its structure according to international nomenclature standards .

Key Physicochemical Properties

The physicochemical properties of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine are summarized in Table 1, providing essential data for researchers interested in this compound.
Table 1: Physicochemical Properties of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine

PropertyValue
CAS Number175204-69-0
Molecular FormulaC₈H₉N₇
Molecular Weight203.2 g/mol
IUPAC Name4-hydrazinyl-6-pyridin-2-yl-1,3,5-triazin-2-amine
Standard InChIInChI=1S/C8H9N7/c9-7-12-6(13-8(14-7)15-10)5-3-1-2-4-11-5/h1-4H,10H2,(H3,9,12,13,14,15)
Standard InChIKeyIUZZPNVYTDWGEO-UHFFFAOYSA-N
SMILESC1=CC=NC(=C1)C2=NC(=NC(=N2)NN)N
The molecular weight of 203.2 g/mol places this compound in the range of small molecules suitable for drug development, as it complies with Lipinski's Rule of Five, which suggests favorable drug-like properties for compounds under 500 Da. The presence of multiple nitrogen atoms in the structure suggests potential for hydrogen bonding interactions, which can be crucial for biological activity and solubility characteristics .

Biological Activities and Structure-Activity Relationships

Antimicrobial Activities

Another potential area of biological activity for 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine lies in antimicrobial applications. Related compounds, particularly those with hydrazinyl functionalities that can be converted to hydrazones, have demonstrated antibacterial properties. For instance, certain 4,6-bis(2-((E)-benzylidene)hydrazinyl)pyrimidin-2-amine derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with MIC values as low as 2 µg/mL .
The antimicrobial activity of these compounds appears to be influenced by the nature of the aromatic substituents and the stereochemistry of the hydrazone linkage. The E-configuration of the hydrazone bond seems to be particularly important for optimal antibacterial activity. Given the structural similarities, 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine or its derivatives might exhibit comparable antimicrobial properties, although specific studies would be needed to confirm this hypothesis .

Structure-Activity Relationships in Related Compounds

Examining the structure-activity relationships (SARs) of triazine derivatives provides valuable insights into the potential biological activities of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine. Several key structural features have been identified as important determinants of biological activity in related compounds:

  • The position and nature of substituents on the triazine ring significantly influence activity profiles. For instance, the positional isomer 4-Hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine (with the pyridyl group at position 3 instead of 2) might exhibit different biological properties compared to the 2-pyridyl isomer.

  • The presence of a hydrazino group offers versatility for further functionalization, particularly through condensation with carbonyl compounds to form hydrazones, which often exhibit enhanced biological activities. This suggests that 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine could serve as a valuable scaffold for developing more potent bioactive compounds .

  • The role of the 2-aminotriazine motif appears crucial for certain biological activities. Studies on triazine derivatives have shown that removal of the amino group can significantly reduce or eliminate activity, highlighting the importance of this functional group for biological interactions .

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine, it is instructive to compare it with structurally related compounds that have been more extensively studied. This comparative analysis provides context for predicting the behavior and potential applications of the compound of interest.

Comparison with Positional Isomers and Structural Analogs

Several compounds structurally related to 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine appear in the literature, each with distinct properties and applications. Table 2 presents a comparison of these related compounds.
Table 2: Comparison of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine with Related Compounds

CompoundCAS NumberKey Structural DifferencesReported Activities/Applications
4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine175204-69-0Reference compoundPotential applications in medicinal chemistry and as a ligand in coordination chemistry
4-Hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine175204-70-3Pyridyl group at position 3 instead of 2Studied for potential in medicinal chemistry and as a ligand in coordination chemistry
6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine33237-20-64-pyridyl group instead of 2-pyridyl; amino group at position 4 instead of hydrazinoPotential applications in crystal engineering and pharmaceutical development
4,6-Diphenyl-1,3,5-triazin-2-amine5418-07-5Phenyl groups at positions 4 and 6 instead of hydrazino and 2-pyridylApplications in materials science and as a precursor in pharmaceutical synthesis
1,3,5-Triazine, 2,4,6-trihydrazinyl-10105-42-7Hydrazinyl groups at all three positionsUsed as a reagent in polymer chemistry and explosive detection
The positional isomer 4-Hydrazino-6-(3-pyridyl)-1,3,5-triazin-2-amine differs only in the position of the nitrogen atom in the pyridyl ring. This seemingly minor change can significantly affect the compound's coordination chemistry properties and biological activities, as the relative positioning of the pyridyl nitrogen with respect to the triazine ring influences the geometry of metal coordination and interactions with biological targets.
The compound 6-(4-Pyridyl)-1,3,5-triazine-2,4-diamine features a different substitution pattern, with an amino group replacing the hydrazino functionality at position 4. This structural difference likely impacts the compound's reactivity, as the hydrazino group offers more versatile chemical transformation possibilities compared to the primary amino group .

Related Compounds with Documented Biological Activities

Several structurally related triazine derivatives have demonstrated significant biological activities, providing insights into the potential applications of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine. Of particular interest are the s-triazine hydrazone derivatives synthesized from 6-hydrazino-2,4-disubstituted-s-triazines, which have shown promising anticancer activities. The most active compound in this series, 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine, exhibited potent antiproliferative effects with IC₅₀ values of approximately 1.0 µM in MCF-7 and 0.98 µM in HCT-116 cell lines .
Another relevant class of compounds includes the 1,3,5-triazine-containing 2-pyrazoline derivatives, which are synthesized through cyclocondensation reactions involving triazine-based chalcones and hydrazine derivatives. Some of these compounds have demonstrated significant anticancer activities, with GI₅₀ values ranging from 0.569 to 16.6 µM and LC₅₀ values ranging from 5.15 to >100 µM against various human tumor cell lines .

Applications in Medicinal Chemistry and Coordination Chemistry

The structural features of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine suggest potential applications in multiple fields, particularly in medicinal chemistry and coordination chemistry. The combination of a triazine core with hydrazine and pyridyl functionalities creates a versatile scaffold for diverse applications.

Applications in Coordination Chemistry

The 2-pyridyl group in 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine provides an excellent coordination site for metals, making this compound potentially valuable as a ligand in coordination chemistry. The combination of the pyridyl nitrogen with the nitrogen atoms in the triazine ring creates a multidentate ligand system capable of forming stable complexes with various transition metals.
Such metal complexes could have applications in catalysis, where the coordination of the ligand to a metal center can create active catalytic sites for various transformations. Additionally, metal complexes of nitrogen-rich ligands like 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine often exhibit interesting luminescent properties, making them potentially useful in sensing applications and materials science.
The hydrazino group adds another dimension to the coordination chemistry of this compound, as it can also participate in metal coordination or undergo reactions while the compound is coordinated to a metal, enabling the synthesis of more complex metallosupramolecular structures. This feature could be exploited in the development of functional materials with applications in catalysis, sensing, and drug delivery.

Future Research Directions

Research on 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine is still in its early stages, with many aspects of its chemistry and biological activities yet to be fully explored. Several promising directions for future research can be identified based on the current understanding of this compound and related triazine derivatives.

Synthetic Methodology Development

Future research could focus on developing efficient and scalable synthetic routes to 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine and its derivatives. This could involve exploring green chemistry approaches, such as microwave-assisted synthesis or flow chemistry, to improve yields and reduce environmental impact. The development of selective functionalization methods for the hydrazino group would also be valuable for creating libraries of derivatives with diverse properties and activities .
Given the versatility of the hydrazino functionality, research could explore its transformation into other valuable functional groups, such as heterocyclic rings (e.g., pyrazoles, triazoles) through cyclocondensation reactions. These transformations could lead to new classes of compounds with enhanced drug-like properties and biological activities .

Biological Evaluation

Comprehensive biological evaluation of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine and its derivatives represents a critical area for future research. This should include screening against a wide range of biological targets, including cancer cell lines, bacterial pathogens, and enzymes implicated in various diseases. Special attention should be given to drug-resistant bacterial strains and challenging cancer types, where new therapeutic agents are urgently needed .
Structure-activity relationship studies would be particularly valuable, correlating structural modifications with changes in biological activity to guide rational drug design. This could involve systematic variation of the substituents on the triazine ring and modification of the hydrazino group to optimize potency, selectivity, and pharmacokinetic properties .

Coordination Chemistry Exploration

The coordination chemistry of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine deserves thorough investigation, including the synthesis and characterization of its complexes with various transition metals. Studies could explore how the metal coordination affects the electronic properties, reactivity, and biological activities of the compound.
Research in this area could also investigate the potential applications of these metal complexes in catalysis, particularly for reactions of industrial significance. Additionally, the luminescent properties of these complexes could be explored for potential applications in sensing and imaging.

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